

Application of MMAE Intermediate-15 in ADC Payload Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-15*

Cat. No.: *B2829484*

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Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, linked to a highly potent cytotoxic agent, or "payload". Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and is a widely utilized payload in ADCs due to its potent antimitotic activity.[1][2] MMAE functions by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3] Because of its high cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but is highly effective when delivered specifically to cancer cells by an mAb.[2][4]

This document provides detailed application notes and protocols for the use of MMAE intermediate-15, a maleimide-activated derivative of MMAE, in the synthesis of ADC payloads. This intermediate is designed for efficient and stable conjugation to thiol groups on monoclonal antibodies, a common and robust method for ADC production.[5][6]

MMAE Intermediate-15: Structure and Role

For the context of these application notes, MMAE intermediate-15 refers to a derivative of MMAE that is covalently linked to a maleimide-containing spacer. A common example of such a linker is maleimidocaproyl (mc). This pre-functionalized payload is a key component in many ADC synthesis workflows. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, which are typically generated by the reduction of interchain disulfide bonds within the antibody, forming a stable thioether bond.[4]

The use of a pre-activated payload like MMAE intermediate-15 simplifies the ADC manufacturing process and allows for better control over the conjugation reaction. The linker itself is a critical component, influencing the stability, pharmacokinetics, and mechanism of payload release.[5] Many linkers, such as the commonly used valine-citrulline (vc) dipeptide linker, are designed to be stable in the bloodstream but are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[7][8]

Data Presentation

Table 1: In Vitro Cytotoxicity of MMAE and MMAE-based ADCs

| Cell Line | ADC Target | Payload | Linker | IC50 (M) | Reference |
|--------------------------------|-------------------------|-----------------|-----------------|-----------------------|-----------|
| BT-474 (HER2+) | HER2 | Cys-linker-MMAE | Non-cleavable | 10-11 | [9] |
| MCF-7 (HER2-) | HER2 | Cys-linker-MMAE | Non-cleavable | 10-9 | [9] |
| BxPC-3 ($\alpha\beta6+$) | Integrin $\alpha\beta6$ | MMAE | Mc-Val-Cit-PABC | 6.51×10^{-8} | [8] |
| MIA PaCa-2 ($\alpha\beta6-$) | Integrin $\alpha\beta6$ | MMAE | Mc-Val-Cit-PABC | $>2.5 \times 10^{-7}$ | [8] |
| Various | - | Free MMAE | - | 10-11–10-9 | [9] |

Table 2: Tubulin Polymerization Inhibition

| Compound | EC50 (μM) | Reference |
|----------------------------|-------------|-----------|
| Free MMAE | 1.426 | [9] |
| Cys-linker-MMAE Conjugates | 1.525–2.903 | [9] |

Experimental Protocols

Protocol 1: Synthesis of a Representative MMAE Intermediate-15 (mc-vc-PABC-MMAE)

This protocol describes the synthesis of a maleimide-activated MMAE derivative featuring a protease-cleavable valine-citrulline linker and a p-aminobenzyl alcohol (PABC) self-immolative spacer.

Materials:

- MMAE
- Fmoc-Val-Cit-PABC-PNP
- Maleimidocaproic acid N-hydroxysuccinimide ester (mc-NHS)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Piperidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Reversed-phase HPLC system
- Mass spectrometer

Procedure:

- **Fmoc Deprotection:** Dissolve Fmoc-Val-Cit-PABC-PNP in DMF. Add piperidine to a final concentration of 20% (v/v). Stir at room temperature for 1 hour to remove the Fmoc protecting group.
- **Coupling of MMAE:** To the deprotected linker solution, add MMAE and DIPEA. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
- **Purification:** Upon completion, acidify the reaction mixture with a small amount of TFA. Purify the product by reversed-phase HPLC to obtain the Val-Cit-PABC-MMAE conjugate.
- **Maleimide Functionalization:** Dissolve the purified Val-Cit-PABC-MMAE in DMF. Add mc-NHS and DIPEA. Stir at room temperature for 4 hours.
- **Final Purification:** Purify the final product, mc-vc-PABC-MMAE (MMAE intermediate-15), by reversed-phase HPLC. Lyophilize the pure fractions to obtain the product as a white solid.
- **Characterization:** Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Protocol 2: Conjugation of MMAE Intermediate-15 to a Monoclonal Antibody

This protocol outlines the conjugation of the maleimide-activated MMAE to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Tris(2-carboxyethyl)phosphine (TCEP)
- MMAE intermediate-15 (e.g., mc-vc-PABC-MMAE)
- Dimethyl sulfoxide (DMSO)
- N-acetylcysteine
- Size-exclusion chromatography (SEC) system

- Hydrophobic interaction chromatography (HIC) system

Procedure:

- Antibody Reduction:
 - Prepare a solution of the mAb at a concentration of 5-10 mg/mL.
 - Add a 5-10 molar excess of TCEP to the mAb solution.
 - Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
- Payload Conjugation:
 - Dissolve the MMAE intermediate-15 in DMSO to prepare a stock solution.
 - Add a 5-10 molar excess of the dissolved MMAE intermediate-15 to the reduced antibody solution.
 - Incubate at room temperature for 1-2 hours in the dark.
- Quenching the Reaction:
 - Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted MMAE intermediate-15.
 - Incubate for 20 minutes at room temperature.
- Purification of the ADC:
 - Remove unconjugated payload and other small molecules by size-exclusion chromatography (SEC).
 - The purified ADC can be further characterized.

Protocol 3: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)

The average number of payload molecules conjugated to each antibody is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.

Instrumentation:

- HPLC system with a HIC column (e.g., TSKgel Butyl-NPR)
- UV detector

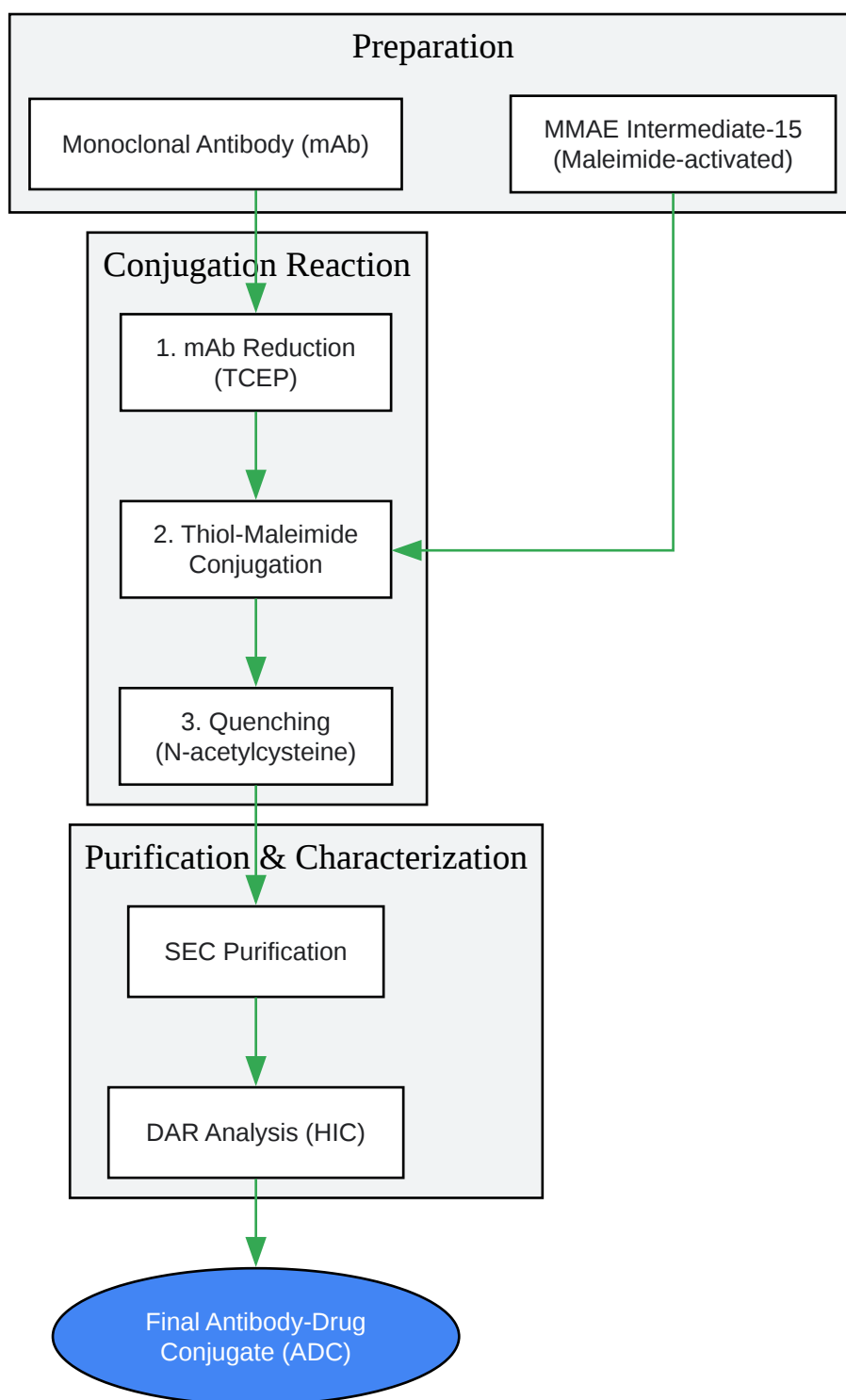
Mobile Phases:

- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
- Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

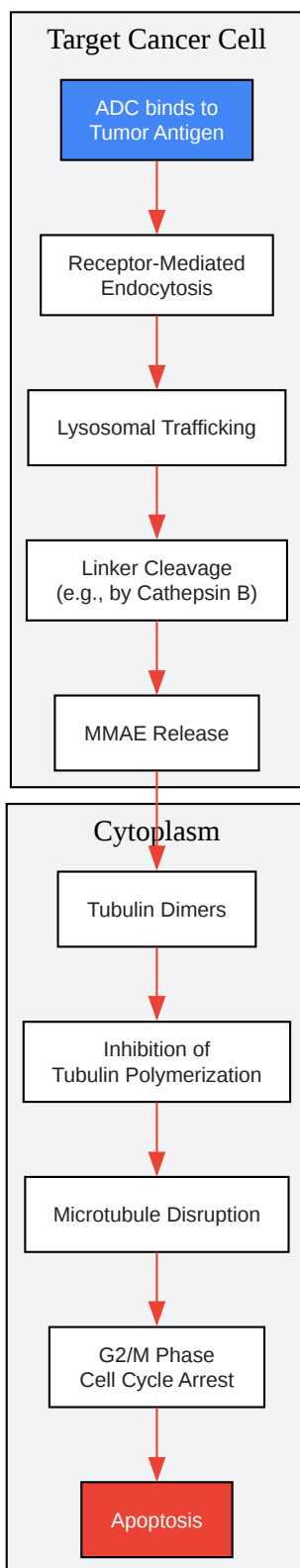
- Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
- Sample Injection: Inject 10-20 µg of the purified ADC sample.
- Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
- Data Analysis:
 - Monitor the absorbance at 280 nm.
 - The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, DAR6, DAR8).
 - Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.

Visualizations



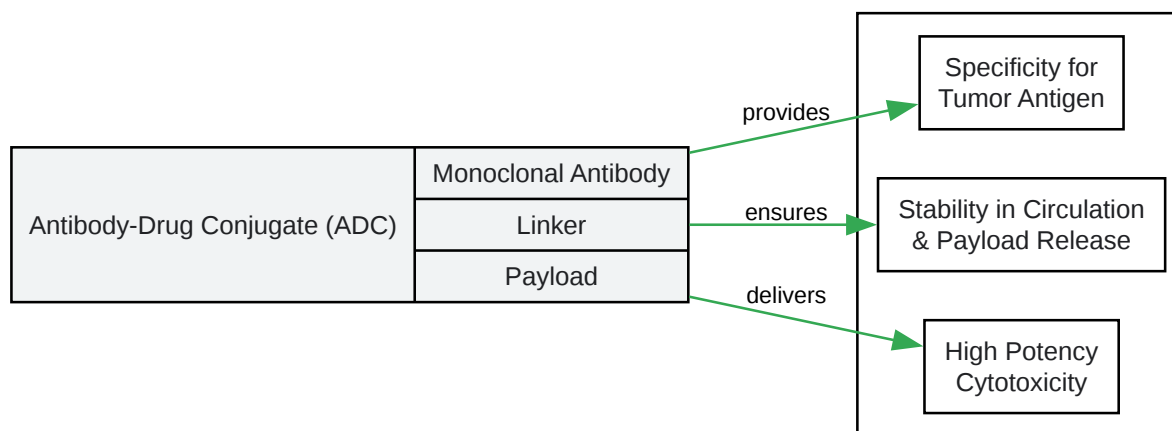
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Caption: Workflow for ADC synthesis using MMAE intermediate-15.



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Caption: Signaling pathway of MMAE-induced cytotoxicity.



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Caption: Logical relationships of ADC components.

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